molecular formula C13H14FN3O4S B11269012 ethyl 5-[(4-fluorobenzyl)sulfamoyl]-1H-pyrazole-4-carboxylate

ethyl 5-[(4-fluorobenzyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B11269012
M. Wt: 327.33 g/mol
InChI Key: CEIAORKIOQNYBQ-UHFFFAOYSA-N
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Description

ETHYL 5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a fluorophenyl group, and a sulfamoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

ETHYL 5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is used in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-(AMINOSULFONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE
  • 5-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE

Uniqueness

ETHYL 5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14FN3O4S

Molecular Weight

327.33 g/mol

IUPAC Name

ethyl 5-[(4-fluorophenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C13H14FN3O4S/c1-2-21-13(18)11-8-15-17-12(11)22(19,20)16-7-9-3-5-10(14)6-4-9/h3-6,8,16H,2,7H2,1H3,(H,15,17)

InChI Key

CEIAORKIOQNYBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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